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Compound of Interest

7-Bromo-4,4-dimethyl-3,4-
Compound Name:
dihydroquinolin-2(1H)-one

Cat. No. B1286710

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) and a detailed synthesis
protocol for the specific compound 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one are
not readily available in reviewed public domain literature and chemical databases. This guide
will therefore provide a detailed analysis of the structurally related compound, 7-Bromo-3,4-
dihydro-2H-isoquinolin-1-one, as an illustrative example to showcase the characterization and
synthetic methodology relevant to this class of molecules.

lllustrative Compound: 7-Bromo-3,4-dihydro-2H-
isoquinolin-1-one

This section details the available spectroscopic data and a reported synthesis for 7-Bromo-3,4-
dihydro-2H-isoquinolin-1-one. This information is presented to provide insight into the expected
spectral characteristics and synthetic pathways for similar bromo-dihydroquinolinone and
isoquinolinone cores.

Spectroscopic Data Summary

The following tables summarize the reported quantitative spectroscopic data for 7-Bromo-3,4-
dihydro-2H-isoquinolin-1-one.
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Table 1: *H NMR Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

8.35 br. s. 1H - NH
7.08-7.17 m 1H - Ar-H
6.98-7.06 m 1H - Ar-H
6.95 d 1H 1.98 Ar-H
2.93 t 2H 7.59 CH:z
2.49-2.68 m 2H - CH:z

Solvent: Chloroform-d, Spectrometer Frequency: 400 MHz.[1]

Table 2: Mass Spectrometry Data for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

lon mlz

[M+H]* 226, 228

The presence of two signals with an approximate 1:1 intensity ratio is characteristic of a
monobrominated compound due to the natural isotopic abundance of 7°Br and 8!Br.[1]

Note: Detailed 13C NMR and IR spectroscopic data for this specific analogue were not available
in the cited sources.

Experimental Protocols

The following section outlines the synthetic procedure for 7-Bromo-3,4-dihydro-2H-isoquinolin-
1-one.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5213395.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5213395.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-
one[1]

Starting Material: 6-Bromo-2,3-dihydro-1H-inden-1-one
Procedure:

e A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic
acid (15 mL, 231 mmol) in dichloromethane (30 mL) was prepared and cooled to 0 °C.

e Sodium azide (0.431 g, 6.63 mmol) was added slowly to the cooled solution.
e The reaction mixture was stirred for 15 hours at room temperature.

¢ The reaction was then carefully quenched with a 1 M aqueous sodium hydroxide solution (50
mL).

e The aqueous layer was extracted with dichloromethane (3 x 50 mL).

e The combined organic layers were washed sequentially with water (20 mL) and brine (20
mL).

e The organic phase was dried over anhydrous sodium sulfate and concentrated under
reduced pressure.

e The resulting residue was purified by column chromatography using a gradient elution of
hexane-ethyl acetate (from 90:10 to pure ethyl acetate).

o The final product, 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, was obtained as a white solid
(650 mg, 61% yield).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a novel chemical compound.
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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